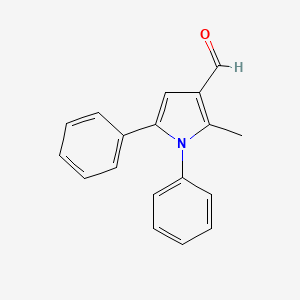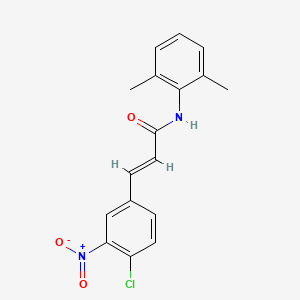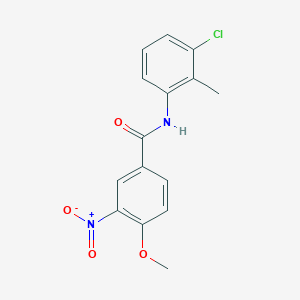
N-(2,3-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the acrylamide family and is commonly referred to as DCPA. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of DCPA is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in cells. In cancer cells, DCPA has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the growth and spread of cancer cells. In plants, DCPA has been shown to inhibit the activity of specific enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects:
DCPA has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and to inhibit cell migration and invasion. In plants, DCPA has been shown to inhibit photosynthesis and respiration, leading to reduced growth and development. In animals, DCPA has been shown to have low toxicity, but further studies are needed to fully understand its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DCPA is its relatively simple synthesis method, which makes it easy to produce in large quantities. It also has a range of potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is its potential toxicity, which requires careful handling and disposal in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on DCPA. In medicine, further studies are needed to fully understand its anticancer properties and its potential use as a treatment for neurodegenerative diseases. In agriculture, further studies are needed to optimize its use as a herbicide and plant growth regulator. In environmental science, further studies are needed to fully understand its potential use as a soil fumigant and water treatment agent. Overall, DCPA has the potential to be a valuable tool in various fields of scientific research.
Synthesemethoden
DCPA can be synthesized using a simple and efficient method. One of the most common methods is the Knoevenagel condensation reaction between 2,3-dichlorobenzaldehyde and 4-isopropylcinnamic acid in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to obtain DCPA.
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, DCPA has been used as a herbicide to control weeds in crops such as corn, soybeans, and cotton. It has also been studied for its potential use as a plant growth regulator and as a tool for improving crop yields.
In environmental science, DCPA has been studied for its potential use as a soil fumigant to control pests and pathogens in agricultural soils. It has also been studied for its potential use as a water treatment agent to remove pollutants from contaminated water.
Eigenschaften
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12(2)14-9-6-13(7-10-14)8-11-17(22)21-16-5-3-4-15(19)18(16)20/h3-12H,1-2H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPDYCMNJNAGQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)


![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)





![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)

![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)